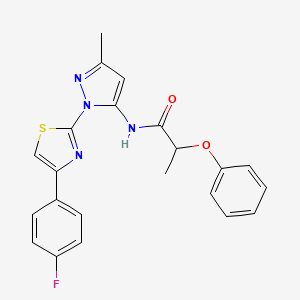

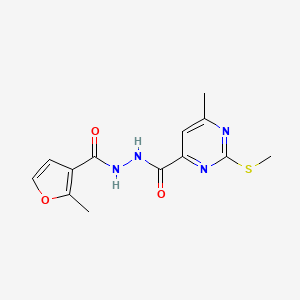

7-Amino-4-oxo-5-phenyl-2-thioxo-1,3,5,8-tetrahydro-8-oxaquinazoline-6-carbonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This compound is a novel pyrimidine derivative . It’s used for pharmaceutical testing .

Molecular Structure Analysis

The molecular structure of this compound can be inferred from its name and the general structures of similar compounds. It contains functional groups such as amino, oxo, phenyl, thioxo, and carbonitrile .Physical And Chemical Properties Analysis

The compound has a melting point greater than 360°C. Its IR spectrum shows peaks at 3207 cm^-1 (NH), 3032 cm^-1 (CH-arom.), 2978 cm^-1, 2900 cm^-1 (CH-aliph), 1701 cm^-1 (C=O), and 1114 cm^-1 (C=S). Its ^1H NMR (400 MHz, DMSO-d6) δ/ppm: 2.09, 2.23, 2.33 (3 s, 9H, 3CH3), 7.08–8.38 (m, 8H, Ar–H), 10.13 (s, 1H, NH exchangeable by D2O); ^13C NMR (101 MHz, DMSO-d6) δ/ppm: 19.88, 23.03, 31.17 (3CH3), 126.89, 130.10, 132.52, 133.32, 137.34, 139.22, 139.93 (7C, aromatic carbons), 174.42 (C=O), 179.87 (C=S) .Aplicaciones Científicas De Investigación

Antiviral Activity

Indole derivatives, which include the core structure of the compound , have been reported to possess significant antiviral activities. For instance, certain indole derivatives have shown inhibitory activity against influenza A and Coxsackie B4 virus . The compound’s potential as an antiviral agent can be explored through its interaction with viral proteins or enzymes, possibly leading to the development of new antiviral drugs.

Antibacterial Activity

The antibacterial potential of indole derivatives has been demonstrated, particularly against pathogens like Pseudomonas aeruginosa (gram-negative bacteria) and Staphylococcus aureus (gram-positive bacteria) . This compound could be synthesized and tested for its efficacy against a range of bacterial strains, contributing to the search for new antibiotics.

Antifungal Activity

Similar to its antibacterial applications, this compound may also be synthesized and evaluated for its antifungal properties. The indole scaffold is known to contribute to biological activity, and testing against various fungal strains could reveal its effectiveness in treating fungal infections .

Anti-HIV Activity

Indole derivatives have been designed and synthesized for in vitro evaluation as HIV inhibitors. The compound’s structure could be modified to enhance its interaction with HIV-related enzymes or proteins, potentially leading to new treatments for HIV infection .

Antioxidant Activity

The indole nucleus, present in the compound, is associated with antioxidant properties. This suggests that the compound could be studied for its ability to neutralize free radicals, which may have implications in preventing oxidative stress-related diseases .

Enzyme Inhibition

Indole derivatives have been evaluated as inhibitors of enzymes like aldose reductase (ALR2) and aldehyde reductase (ALR1), which are involved in diabetic complications. The compound could be tested for its efficacy in inhibiting these enzymes, offering a potential therapeutic approach for managing diabetes-related conditions .

Each of these applications would require detailed experimental procedures, including the synthesis of the compound, in vitro and in vivo testing, and analysis of results to determine efficacy and safety. The compound’s versatility in various biological activities makes it a promising candidate for further pharmaceutical research and development.

Anti-Inflammatory Activity

Indole derivatives have been recognized for their anti-inflammatory properties. This compound could be investigated for its ability to inhibit inflammatory pathways, which may lead to the development of new anti-inflammatory medications .

Anticancer Activity

The indole moiety is a common feature in many anticancer agents. The compound could be synthesized and tested against various cancer cell lines to assess its potential as an anticancer agent .

Antitubercular Activity

Given the ongoing challenge of tuberculosis, indole derivatives have been explored for their antitubercular activity. This compound could be evaluated for its efficacy against Mycobacterium tuberculosis, the bacterium responsible for tuberculosis .

Antimalarial Activity

Indole derivatives have shown promise in the fight against malaria. This compound could be tested for its ability to inhibit the life cycle of Plasmodium species, which are the parasites that cause malaria .

Anticholinesterase Activity

Indole-based compounds have been studied for their anticholinesterase activity, which is relevant in the treatment of neurodegenerative diseases like Alzheimer’s. This compound could be evaluated for its ability to inhibit cholinesterase enzymes .

Antidiabetic Activity

Indole derivatives have been investigated for their potential to act as antidiabetic agents. This compound could be tested for its ability to modulate blood sugar levels and its effects on insulin sensitivity .

Propiedades

IUPAC Name |

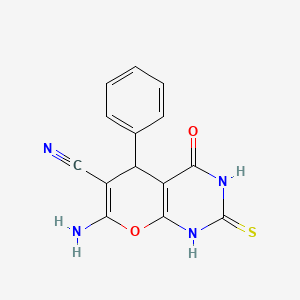

7-amino-4-oxo-5-phenyl-2-sulfanylidene-1,5-dihydropyrano[2,3-d]pyrimidine-6-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N4O2S/c15-6-8-9(7-4-2-1-3-5-7)10-12(19)17-14(21)18-13(10)20-11(8)16/h1-5,9H,16H2,(H2,17,18,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWELNYOUULSGKS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2C(=C(OC3=C2C(=O)NC(=S)N3)N)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Amino-4-oxo-5-phenyl-2-thioxo-1,3,5,8-tetrahydro-8-oxaquinazoline-6-carbonitrile | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[4-(2,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-2-amine](/img/structure/B2449243.png)

![3-amino-N-methyl-2-{[4-(trifluoromethyl)phenyl]methyl}propanamide hydrochloride](/img/structure/B2449244.png)

![6-Amino-4-(3-((4-fluorophenoxy)methyl)-4-methoxyphenyl)-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B2449249.png)

![2-Methyl-4-{[1-(5-methyl-1,2-oxazole-3-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine](/img/structure/B2449251.png)

![9-Benzyl-7-methyl-6-oxa-2,9-diazaspiro[4.5]decane-2-sulfonyl fluoride](/img/structure/B2449253.png)

![N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-naphthamide](/img/structure/B2449254.png)

![1-{3-[(2-Methylbutan-2-yl)oxy]azetidin-1-yl}ethan-1-one](/img/structure/B2449256.png)